Comparative Lipophilicity: N-Benzyl vs. N-Methyl Substituted 4,6-Dimethoxyindole-3-carbaldehyde
1-Benzyl-4,6-dimethoxy-1H-indole-3-carbaldehyde exhibits a calculated logP of 3.1922, representing a substantial increase in lipophilicity relative to the N-methyl analog (4,6-dimethoxy-1-methyl-1H-indole-3-carbaldehyde) and the N-unsubstituted parent scaffold. The N-benzyl substituent introduces a phenyl ring that contributes approximately 1.5–2.0 logP units of additional hydrophobicity based on standard fragment-based lipophilicity calculations for aromatic ring additions . This calculated logP difference directly affects compound distribution in biphasic systems and membrane permeability predictions in silico ADME models [1].
| Evidence Dimension | Calculated logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | logP = 3.1922 |
| Comparator Or Baseline | N-methyl analog (4,6-dimethoxy-1-methyl-1H-indole-3-carbaldehyde) and N-unsubstituted parent: estimated logP range of 1.0–1.8 (class-level inference based on fragment contribution of benzyl vs. methyl or hydrogen) |
| Quantified Difference | ΔlogP ≈ +1.4 to +2.2 units (benzyl vs. methyl or H) |
| Conditions | Calculated values from molecular property predictions; ChemDiv database computation |
Why This Matters
Higher lipophilicity alters membrane permeability predictions and solvent partition behavior, which is critical for selecting appropriate assay conditions in cell-based screening and for interpreting differential biological activity across N-substituted indole-3-carbaldehyde analogs.
- [1] Bingül, M., Ercan, S., Boğa, M., & Bingül, A. A. (2023). Antioxidant and anticholinesterase potentials of novel 4,6-dimethoxyindole based unsymmetrical azines: Synthesis, molecular modeling, in silico ADME prediction and biological evaluations. Polycyclic Aromatic Compounds, Article in Press. View Source
